N-(2-fluorophenyl)-2-(2-methylphenoxy)acetamide CAS 311782-29-3 properties
N-(2-fluorophenyl)-2-(2-methylphenoxy)acetamide CAS 311782-29-3 properties
An In-Depth Technical Guide to N-(2-fluorophenyl)-2-(2-methylphenoxy)acetamide (CAS 311782-29-3): A Predictive Analysis
Disclaimer: The compound N-(2-fluorophenyl)-2-(2-methylphenoxy)acetamide (CAS 311782-29-3) is a novel chemical entity with limited availability in the public scientific literature. This guide is a theoretical and predictive analysis constructed by our Senior Application Scientist. The physicochemical properties, synthetic protocols, and biological activities described herein are based on established principles of organic chemistry and pharmacology, drawing inferences from structurally analogous compounds. All proposed methodologies require empirical validation.
Introduction and Rationale
N-(2-fluorophenyl)-2-(2-methylphenoxy)acetamide is an acetamide derivative featuring a synthetically tractable scaffold. The molecule incorporates three key structural motifs: a 2-methylphenoxy (o-cresoxy) group, an acetamide linker, and a 2-fluoroaniline moiety. While this specific combination is not extensively documented, the constituent parts are prevalent in a wide range of biologically active agents.
Acetamide derivatives are a cornerstone of medicinal chemistry, found in pharmaceuticals targeting a vast array of conditions.[1][2] The introduction of a fluorine atom, as seen in the N-(2-fluorophenyl) group, is a common strategy in drug design to modulate metabolic stability, binding affinity, and pharmacokinetic properties. Notably, the N-(2-fluorophenyl)acetamide fragment has been shown to significantly enhance the inhibitory potency of compounds targeting enzymes like α-L-fucosidases.[3][4] The lipophilic 2-methylphenoxy group is expected to influence the compound's solubility and ability to engage in hydrophobic interactions with biological targets.
Given the activities of related acetamides as enzyme inhibitors and central nervous system (CNS) modulators, this guide will explore the predicted properties of CAS 311782-29-3, propose a robust synthetic route, and hypothesize potential biological applications to guide future research and development.[5][6][7]
Predicted Physicochemical and Spectral Properties
| Property | Predicted Value / Characteristic | Source / Rationale |
| Molecular Formula | C₁₅H₁₄FNO₂ | Elemental Composition |
| Molecular Weight | 259.28 g/mol | Elemental Composition |
| LogP | ~3.5 | Prediction based on analogs[8] |
| Hydrogen Bond Donors | 1 (Amide N-H) | Structural Analysis |
| Hydrogen Bond Acceptors | 3 (Amide C=O, Ether O, Fluorine F) | Structural Analysis |
| Rotatable Bonds | 4 | Structural Analysis |
| Polar Surface Area | ~38 Ų | Structural Analysis |
| Appearance | Likely a white to off-white solid | Common for similar organic compounds |
| Solubility | Soluble in organic solvents (DCM, Ethyl Acetate, DMSO); limited solubility in water | Based on amphiphilic nature[9] |
Predicted Spectral Data:
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¹H NMR: Expected signals would include aromatic protons from both phenyl rings (approx. 6.8-8.5 ppm), a singlet for the ether-linked methylene group (-OCH₂-, approx. 4.7 ppm), a singlet for the methyl group (-CH₃, approx. 2.2 ppm), and a broad singlet for the amide proton (-NH-, approx. 8.5-9.5 ppm).
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¹³C NMR: Aromatic carbons would appear in the 110-160 ppm range. Key signals would include the amide carbonyl (~165-170 ppm), the methylene carbon (~65-70 ppm), and the methyl carbon (~15-20 ppm).
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IR Spectroscopy: Characteristic peaks would include an N-H stretch (~3300 cm⁻¹), aromatic C-H stretches (~3100 cm⁻¹), an amide C=O stretch (~1670 cm⁻¹), and a C-O-C ether stretch (~1250 cm⁻¹).
Proposed Synthesis and Characterization Workflow
The most logical synthetic approach involves a two-step process: the formation of a phenoxyacetic acid intermediate followed by amide bond formation.
Synthetic Scheme
Caption: Proposed two-step synthesis of the target compound.
Experimental Protocols
Protocol 3.2.1: Synthesis of 2-(2-methylphenoxy)acetic acid
Causality: This reaction is a classic Williamson ether synthesis, where the phenoxide ion of o-cresol, generated in situ by a strong base, acts as a nucleophile attacking the electrophilic carbon of sodium chloroacetate.[10][11] Acidification is required in the final step to protonate the carboxylate salt.
-
Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add o-cresol (1.0 eq) and a solution of sodium hydroxide (2.5 eq) in water.
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Phenoxide Formation: Heat the mixture to 60-70 °C with stirring until the o-cresol fully dissolves, forming sodium o-cresolate.
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Nucleophilic Substitution: Prepare a solution of sodium chloroacetate (1.1 eq) in water. Add this solution dropwise to the reaction mixture.
-
Reaction: Increase the temperature and reflux the mixture for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
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Workup and Isolation: After cooling to room temperature, acidify the mixture with concentrated hydrochloric acid (HCl) until the pH is ~1-2. The product, 2-(2-methylphenoxy)acetic acid, will precipitate as a solid.
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Purification: Collect the solid by vacuum filtration, wash with cold water to remove inorganic salts, and dry. The crude product can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water).
Protocol 3.2.2: Synthesis of N-(2-fluorophenyl)-2-(2-methylphenoxy)acetamide
Causality: The carboxylic acid is first converted to a highly reactive acyl chloride using thionyl chloride.[12] The acyl chloride then readily undergoes nucleophilic acyl substitution when treated with the primary amine (2-fluoroaniline).[13] An excess of the amine or the addition of a non-nucleophilic base is necessary to neutralize the HCl byproduct, which would otherwise form an unreactive ammonium salt with the starting amine.[13]
-
Acyl Chloride Formation: In a fume hood, suspend the dried 2-(2-methylphenoxy)acetic acid (1.0 eq) in thionyl chloride (SOCl₂, ~2.0 eq). Add a catalytic amount of N,N-dimethylformamide (DMF).
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Reaction: Gently reflux the mixture for 1-2 hours. The reaction is complete when gas evolution (SO₂ and HCl) ceases.
-
Isolation: Remove the excess thionyl chloride under reduced pressure using a rotary evaporator to yield the crude 2-(2-methylphenoxy)acetyl chloride. This intermediate is moisture-sensitive and typically used immediately without further purification.
-
Amidation: Dissolve the crude acyl chloride in an anhydrous aprotic solvent (e.g., dichloromethane or THF) under an inert atmosphere (e.g., nitrogen).
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Amine Addition: Cool the solution to 0 °C in an ice bath. Add a solution of 2-fluoroaniline (1.1 eq) and a non-nucleophilic base such as triethylamine (1.2 eq) dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC.
-
Workup: Quench the reaction with water. Separate the organic layer, wash sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the resulting crude solid by column chromatography on silica gel or recrystallization to yield the final product.
Characterization Workflow
Caption: Analytical workflow for structural confirmation.
Hypothesized Biological Activity and Experimental Validation
The structural features of N-(2-fluorophenyl)-2-(2-methylphenoxy)acetamide suggest several plausible biological targets. Many acetamide derivatives exhibit activity as inhibitors of butyrylcholinesterase (BChE), an enzyme implicated in the progression of Alzheimer's disease.[5]
Proposed Mechanism: Butyrylcholinesterase (BChE) Inhibition
We hypothesize that the compound could act as a BChE inhibitor. The mechanism would involve the compound binding to the active site of the BChE enzyme. The N-(2-fluorophenyl) and 2-methylphenoxy groups could engage in hydrophobic and π-stacking interactions within the gorge of the active site, while the amide linker could form hydrogen bonds with key amino acid residues, occluding the site and preventing the hydrolysis of the native substrate, butyrylcholine.
Caption: Hypothesized binding and inhibition of BChE.
Protocol for In Vitro Validation: BChE Inhibition Assay (Ellman's Method)
Causality: This spectrophotometric assay provides a reliable, self-validating system to quantify enzyme inhibition. The BChE enzyme hydrolyzes the substrate acetylthiocholine to produce thiocholine. Thiocholine then reacts with Ellman's reagent (DTNB) to produce a yellow-colored anion (5-thio-2-nitrobenzoate), which can be measured quantitatively by its absorbance at 412 nm. An active inhibitor will reduce the rate of this color formation.
-
Reagent Preparation:
-
Prepare a phosphate buffer (100 mM, pH 8.0).
-
Prepare stock solutions of the test compound (CAS 311782-29-3) and a reference inhibitor (e.g., Donepezil) in DMSO.
-
Prepare solutions of BChE (from equine serum), acetylthiocholine iodide (ATCI, substrate), and 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB, Ellman's reagent) in the phosphate buffer.
-
-
Assay Procedure (96-well plate format):
-
To each well, add 20 µL of DTNB solution.
-
Add 10 µL of the test compound at various concentrations (serial dilutions). For control wells, add 10 µL of DMSO.
-
Add 20 µL of BChE solution to all wells except the blank.
-
Incubate the plate at 37 °C for 15 minutes to allow for inhibitor-enzyme binding.
-
Initiate the reaction by adding 10 µL of the ATCI substrate solution to all wells.
-
-
Data Acquisition:
-
Immediately measure the absorbance at 412 nm using a microplate reader.
-
Continue to read the absorbance every minute for 10-15 minutes to determine the reaction rate (V).
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of the test compound using the formula: % Inhibition = [(V_control - V_sample) / V_control] * 100.
-
Plot the % Inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) from the resulting dose-response curve.
-
Safety and Handling
As this compound has not been extensively studied, it must be handled with care, assuming it is potentially hazardous.
-
General Precautions: Handle in a well-ventilated fume hood.[14] Avoid inhalation of dust or vapors and prevent contact with skin and eyes.[15]
-
Personal Protective Equipment (PPE): Wear standard laboratory attire, including a lab coat, chemical-resistant gloves, and safety goggles.[16][17]
-
In case of Exposure:
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[15]
Conclusion and Future Directions
This guide provides a predictive framework for understanding N-(2-fluorophenyl)-2-(2-methylphenoxy)acetamide. The proposed synthetic route is robust and based on well-established chemical transformations. The hypothesized biological activity as a BChE inhibitor is grounded in the known pharmacology of structurally related molecules and is accompanied by a detailed protocol for empirical validation.
Future research should focus on:
-
Empirical Synthesis and Characterization: Executing the proposed synthesis and fully characterizing the compound to confirm its structure and purity.
-
Broad Biological Screening: Testing the compound against a wider panel of biological targets, particularly CNS receptors and other enzymes, to uncover its full therapeutic potential.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing analogs by modifying the substitution patterns on the phenyl rings to optimize potency and selectivity.
This foundational work serves as a launchpad for researchers and drug development professionals to explore the potential of this novel chemical entity.
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